(10Z)-8,8-dimethyl-10-(piperidin-1-ylmethylidene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Description
(10Z)-8,8-dimethyl-10-(piperidin-1-ylmethylidene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is a complex organic compound with a unique structure that includes a pyranochromene core
Properties
IUPAC Name |
(10Z)-8,8-dimethyl-10-(piperidin-1-ylmethylidene)pyrano[2,3-f]chromene-2,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2)19(23)14(12-21-10-4-3-5-11-21)17-15(25-20)8-6-13-7-9-16(22)24-18(13)17/h6-9,12H,3-5,10-11H2,1-2H3/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSECHPURTOEANS-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=CN2CCCCC2)C3=C(O1)C=CC4=C3OC(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)/C(=C\N2CCCCC2)/C3=C(O1)C=CC4=C3OC(=O)C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-8,8-dimethyl-10-(piperidin-1-ylmethylidene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a piperidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(10Z)-8,8-dimethyl-10-(piperidin-1-ylmethylidene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (10Z)-8,8-dimethyl-10-(piperidin-1-ylmethylidene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Researchers investigate its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (10Z)-8,8-dimethyl-10-(piperidin-1-ylmethylidene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione involves its interaction with specific molecular targets in cells. These targets could include enzymes, receptors, or DNA. The compound may modulate the activity of these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranochromene derivatives and piperidine-containing molecules. Examples are:
- 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
- 10-(piperidin-1-ylmethylidene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Uniqueness
What sets (10Z)-8,8-dimethyl-10-(piperidin-1-ylmethylidene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
